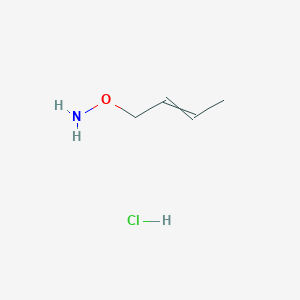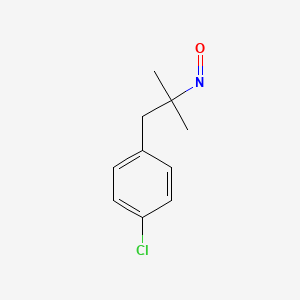
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is an organic compound that belongs to the class of nitroso compounds It features a benzene ring substituted with a chlorine atom and a 2-methyl-2-nitrosopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene typically involves the nitration of 1-chloro-4-(2-methylpropyl)benzene followed by the reduction of the nitro group to a nitroso group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be carried out using reagents such as iron powder and hydrochloric acid or other suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or amines in organic solvents.
Major Products Formed
Oxidation: 1-Chloro-4-(2-methyl-2-nitropropyl)benzene.
Reduction: 1-Chloro-4-(2-methyl-2-aminopropyl)benzene.
Substitution: 4-(2-methyl-2-nitrosopropyl)phenol or 4-(2-methyl-2-nitrosopropyl)aniline.
Scientific Research Applications
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene involves its interaction with nucleophiles and electrophiles. The nitroso group can participate in nucleophilic aromatic substitution reactions, where the nucleophile attacks the aromatic ring, leading to the formation of a Meisenheimer complex. The chlorine atom can also undergo substitution reactions, making the compound versatile in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-4-methyl-2-nitrobenzene
- 1-Chloro-4-nitrosobenzene
- 1-(Chloromethyl)-4-nitrobenzene
Uniqueness
1-Chloro-4-(2-methyl-2-nitrosopropyl)benzene is unique due to the presence of both a chlorine atom and a 2-methyl-2-nitrosopropyl group on the benzene ring
Properties
CAS No. |
52497-65-1 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-chloro-4-(2-methyl-2-nitrosopropyl)benzene |
InChI |
InChI=1S/C10H12ClNO/c1-10(2,12-13)7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
RXFDAOAECLQLCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


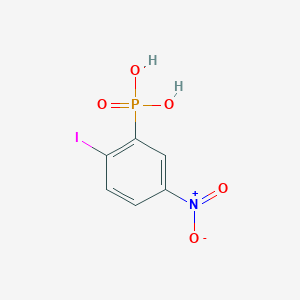

![N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea](/img/structure/B14636635.png)
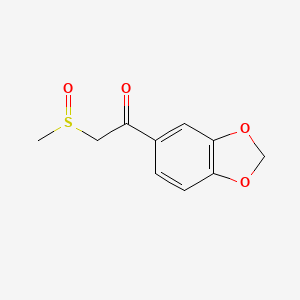
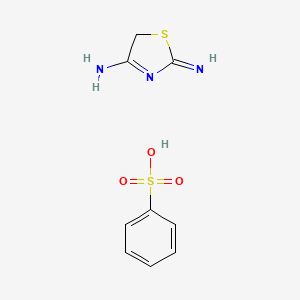




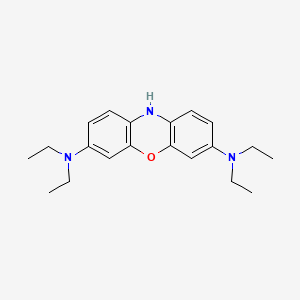
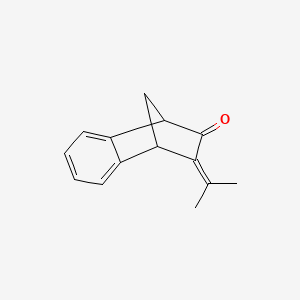

![Diethyl {[(cyanomethyl)amino]methyl}phosphonate](/img/structure/B14636709.png)
